molecular formula C22H12ClN3O4S2 B5143306 2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

Cat. No.: B5143306
M. Wt: 481.9 g/mol
InChI Key: SJKNGFVDCGKDNF-UHFFFAOYSA-N
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Description

2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a chloronitrophenyl group, and an isoindole-1,3-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry protocols to minimize waste and improve yield .

Mechanism of Action

The mechanism of action of 2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(2-Chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione is unique due to its combination of structural features, which confer a distinct set of chemical reactivities and biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .

Properties

IUPAC Name

2-[2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3O4S2/c23-16-6-3-7-18(26(29)30)15(16)11-31-22-24-17-9-8-12(10-19(17)32-22)25-20(27)13-4-1-2-5-14(13)21(25)28/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKNGFVDCGKDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=C(C=CC=C5Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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